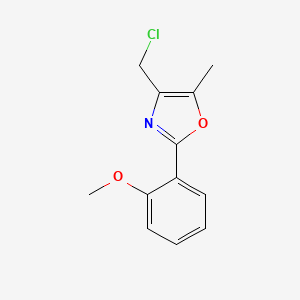

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, methoxyphenyl, and methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methoxyphenyl)acetonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) group undergoes nucleophilic substitution (SN2) with a variety of nucleophiles, enabling functionalization at the 4-position of the oxazole ring.

Mechanistic Insight :

The SN2 mechanism involves backside attack by the nucleophile, leading to inversion of configuration. Steric hindrance from the oxazole ring and 2-methoxyphenyl group may reduce reaction rates compared to aliphatic chlorides.

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a double bond.

| Conditions | Product | Yield | Citations |

|---|---|---|---|

| KOtBu, THF, reflux, 8h | 4-Vinyl-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | 58% |

Key Factor :

The elimination is facilitated by strong bases like potassium tert-butoxide, producing HCl as a byproduct. The reaction is sensitive to steric effects and solvent polarity .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Substituent Effects :

Electron-donating groups on aryl boronic acids (e.g., -OMe) enhance coupling efficiency due to increased nucleophilicity .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl ring undergoes electrophilic substitution at the para position relative to the methoxy group.

| Reaction | Conditions | Product | Yield | Citations |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | 2-(2-Methoxy-4-nitrophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | 45% | |

| Sulfonation | SO3, DCM, rt | 2-(2-Methoxy-4-sulfophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | 38% |

Regioselectivity :

The methoxy group directs electrophiles to the para position via resonance stabilization of the intermediate.

Oxazole Ring Functionalization

The oxazole core can undergo ring-opening or further substitution under specific conditions.

Stability Note :

The oxazole ring is stable under mild acidic/basic conditions but degrades under prolonged exposure to strong acids .

Biological Activity and Reactivity Correlation

Structural analogs of this compound exhibit microtubule-disrupting activity, with the chloromethyl group enhancing cytotoxicity by alkylating cellular thiols . Modifications at the 4-position (e.g., aryl/alkynyl groups) improve binding to the colchicine site of tubulin, as demonstrated in Jurkat and HeLa cell assays .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is being investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets, making it suitable for developing treatments for neurological and inflammatory conditions. The mechanism of action involves covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For example, studies have shown that certain oxazole derivatives can selectively inhibit cancer-related enzymes at nanomolar concentrations .

Materials Science

The compound's unique electronic properties make it a candidate for developing novel materials. Its structure allows for modifications that can enhance optical or electronic characteristics, which are critical in applications such as organic electronics and photonic devices.

Biological Studies

This compound serves as a probe in biochemical assays to explore enzyme interactions and cellular pathways. Its ability to form covalent bonds with proteins makes it valuable for studying enzyme kinetics and mechanisms of action in various biological systems.

Recent investigations into the biological activities of this compound have shown promising results:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 1.6 | Candida albicans |

| Compound B | 0.8 | Candida tropicalis |

| Compound C | 20 | E. coli |

| Compound D | 17 | S. aureus |

These findings indicate the potential use of this compound in treating infections caused by resistant strains .

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the oxazole ring.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Bromomethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.

4-(Chloromethyl)-2-(2-hydroxyphenyl)-5-methyl-1,3-oxazole: Similar structure but with a hydroxyl group instead of a methoxy group.

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole is unique due to the specific combination of substituents on the oxazole ring. The presence of the chloromethyl group allows for further functionalization through nucleophilic substitution, while the methoxyphenyl and methyl groups contribute to the compound’s overall stability and reactivity. This unique combination of features makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, with the CAS number 475481-99-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12ClN1O2

- Molecular Weight : 239.68 g/mol

- Functional Groups : Contains an oxazole ring, a chloromethyl group, and a methoxyphenyl substituent.

Anticancer Activity

Research has indicated that oxazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| MEL-8 | 2.41 |

Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways and modulation of p53 expression levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Studies have shown that derivatives of oxazoles can inhibit bacterial growth effectively:

| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |

|---|---|---|

| This compound | 10 | 15 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism underlying the biological activity of this compound involves:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells.

- Antimicrobial Mechanism : The exact mechanism remains to be fully elucidated but is thought to involve disruption of bacterial cell wall synthesis or function.

Study on Anticancer Efficacy

A study published in MDPI highlighted the efficacy of oxazole derivatives in treating leukemia cell lines. The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various oxazole derivatives were synthesized and tested against common pathogens. The results indicated that certain modifications to the oxazole structure could enhance antibacterial activity significantly .

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMLKPSOYQWNEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.